N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of a benzamide group attached to an anthracene ring system, which is further substituted with nitro and methyl groups
Preparation Methods
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid or its derivatives with 1-aminoanthraquinone. One common method is to use 2-methyl-3-nitrobenzoyl chloride, which reacts with 1-aminoanthraquinone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form polycyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide can be compared with other anthraquinone derivatives, such as:
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer agent.
Doxorubicin: A natural anthraquinone antibiotic with potent anticancer activity.
Anthraquinone-2-carboxylic acid: A simpler anthraquinone derivative used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a benzamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c1-12-14(7-4-8-19(12)24(28)29)22(27)23-13-9-10-17-18(11-13)21(26)16-6-3-2-5-15(16)20(17)25/h2-11H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCWDWSYOKUKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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